molecular formula C8H5BrClF3 B2973958 4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene CAS No. 2080412-64-0

4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene

Cat. No.: B2973958
CAS No.: 2080412-64-0
M. Wt: 273.48
InChI Key: GJBOXQHMFCEJCL-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene (CAS 2080412-64-0) is a versatile halogenated benzene derivative of high interest in scientific research and development. This compound, with the molecular formula C8H5BrClF3 and a molecular weight of 273.48 g/mol, is characterized by the presence of bromo, chloro, and trifluoroethyl functional groups on its aromatic ring . This unique structure makes it a valuable building block, or synthetic intermediate, in advanced organic synthesis. Researchers primarily utilize this compound in the development of novel active molecules for pharmaceutical research, where the trifluoroethyl group can significantly modulate the lipophilicity, metabolic stability, and binding affinity of lead compounds . Its applications also extend to the field of materials science, where it serves as a precursor for the creation of specialty chemicals, such as ligands for Metal-Organic Frameworks (MOFs), monomers for organic electronics (OLEDs), and other functional materials . The compound is offered with a high purity grade of 95% to ensure consistent and reliable experimental outcomes . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use . All handling should be conducted by qualified laboratory personnel in accordance with appropriate safety practices.

Properties

IUPAC Name

4-bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBOXQHMFCEJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2080412-64-0
Record name 4-bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene typically involves the halogenation of a suitable benzene precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The trifluoroethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,2,2-trifluoroethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling: Palladium catalysts with boronic acids or alkenes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would produce a biphenyl derivative.

Scientific Research Applications

4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene with structurally related halogenated trifluoroethyl/trifluoromethyl benzene derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Synthesis Yield (if available) Reference ID
4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene Br (C4), Cl (C2), CF₃CH₂ (C1) C₈H₄BrClF₃ ~263.47 Potential pharmaceutical intermediate N/A -
1-Bromo-4-(2,2,2-trifluoroethyl)benzene Br (C4), CF₃CH₂ (C1) C₈H₆BrF₃ 239.03 Simpler structure; lacks Cl substituent N/A
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene Br (C1), Cl (C2), OCF₃ (C4) C₇H₃BrClF₃O 275.45 Trifluoromethoxy group enhances lipophilicity N/A
2-Bromo-3,4-dimethoxy-1-(2,2,2-trifluoroethyl)benzene Br (C2), OCH₃ (C3, C4), CF₃CH₂ (C1) C₁₀H₁₀BrF₃O₂ 307.10 Methoxy groups increase steric hindrance 78%
4-Bromo-2-chlorobenzotrifluoride Br (C4), Cl (C2), CF₃ (C1) C₇H₃BrClF₃ 260.45 Trifluoromethyl group at C1; higher symmetry N/A

Physicochemical Properties

  • Lipophilicity: The trifluoroethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability. For example, 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (logP ~3.2) is more lipophilic than its methoxy counterpart .
  • Thermal Stability : Fluorine’s strong C-F bonds confer thermal stability. Compounds like 4-Bromo-2-chlorobenzotrifluoride (CAS 185331-69-5) are stable under standard storage conditions .

Key Research Findings

Substituent Position Effects : Bromo and chloro groups at C4 and C2 (respectively) create steric and electronic effects that favor nucleophilic aromatic substitution at C5 or C6 .

Fluorine’s Role : Trifluoroethyl groups improve binding affinity in drug-receptor interactions by modulating electron density and van der Waals interactions .

Synthetic Challenges : Bulky substituents (e.g., styryl in (E)-1-Styryl-4-(2,2,2-trifluoroethyl)benzene) require optimized catalysts (e.g., CuI/ligand systems) to achieve acceptable yields .

Limitations and Contradictions

  • Yield Discrepancies : Synthesis yields for similar compounds vary significantly (46%–81%), suggesting substituent positioning and reaction conditions critically impact efficiency .

Biological Activity

4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene, a halogenated aromatic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C₇H₃BrClF₃
  • Molecular Weight : 259.451 g/mol
  • CAS Number : 445-01-2
  • Density : 1.7 ± 0.1 g/cm³
  • Boiling Point : 198.8 ± 35.0 °C
  • Melting Point : -21 °C
  • Flash Point : 81.1 °C

Biological Activity Overview

The biological activity of 4-bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene can be categorized into several areas:

  • Antimicrobial Properties : Compounds containing halogens have been shown to exhibit antimicrobial activity. Research indicates that halogenated benzene derivatives can inhibit the growth of various bacterial strains and fungi.
  • Enzyme Inhibition : The trifluoroethyl group in this compound may influence its interaction with biological enzymes. For example, studies on similar compounds suggest potential inhibition of certain enzymes involved in metabolic pathways.
  • Cellular Effects : Investigations into the cellular effects of halogenated compounds indicate that they may induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined a series of halogenated compounds, including derivatives similar to 4-bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene. The results indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of metabolic functions .

CompoundActivityTarget Organism
4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzeneModerateE. coli
Similar Halogenated CompoundHighStaphylococcus aureus

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that halogenated compounds can act as inhibitors for various enzymes involved in cancer metabolism. For instance, a derivative of this compound demonstrated selective inhibition of the enzyme involved in the glycolytic pathway of cancer cells .

EnzymeInhibition TypeIC50 (µM)
Glycolytic EnzymeCompetitive12.5

Q & A

Q. What are the optimal synthetic routes for 4-bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves halogenation and alkylation steps. For example:

Bromination/Chlorination: Aromatic halogenation using Br₂/FeBr₃ or Cl₂/AlCl₃ to introduce bromine and chlorine at positions 4 and 2, respectively.

Trifluoroethylation: Friedel-Crafts alkylation with 2,2,2-trifluoroethyl halides (e.g., CF₃CH₂X) under Lewis acid catalysis (AlCl₃ or BF₃) .

Purification: Column chromatography (silica gel) and recrystallization (ethanol/water mixtures) are standard.
Characterization:

  • HPLC/GC: Purity assessment (>95% by HLC/GC) .
  • NMR/IR: Confirm substitution patterns (e.g., ¹H NMR δ 4.5–5.0 ppm for trifluoroethyl CH₂; ¹³C NMR for aromatic carbons) .
  • MS: Molecular ion peak at m/z ≈ 274 (C₈H₅BrClF₃) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Aromatic protons: Multiplets in δ 6.8–7.5 ppm (integration confirms substitution pattern).
    • Trifluoroethyl group: Quartet (δ 3.5–4.0 ppm, J = 10 Hz for CH₂CF₃) and CF₃ signal (δ 125–130 ppm in ¹³C NMR) .
  • IR Spectroscopy: Peaks at 1100–1200 cm⁻¹ (C-F stretch) and 500–600 cm⁻¹ (C-Br/C-Cl stretches) .
  • Mass Spectrometry: ESI-MS or EI-MS to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic and steric properties in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: The strong electron-withdrawing nature of CF₃ reduces electron density on the benzene ring, directing electrophilic substitutions to meta/para positions and increasing oxidative stability .
  • Steric Effects: The trifluoroethyl group creates steric hindrance, slowing reactions at adjacent positions. For Suzuki couplings, use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to improve yields .
  • Case Study: In Pd-catalyzed couplings, yields drop by ~20% compared to non-fluorinated analogs due to steric/electronic barriers. Optimization requires adjusting catalyst loading (2–5 mol%) and solvent polarity (DMF > THF) .

Q. How can contradictory data in reaction yields be resolved when using this compound in multi-step syntheses?

Methodological Answer: Contradictions often arise from:

  • Impurity Batches: Validate purity via HPLC before use (e.g., >98% purity reduces side reactions) .
  • Moisture Sensitivity: The trifluoroethyl group is hygroscopic; use anhydrous solvents and glovebox conditions for moisture-sensitive steps .
  • Kinetic vs. Thermodynamic Control: For regioselective reactions (e.g., nitration), monitor reaction progress with TLC and adjust time/temperature. For example, shorter reaction times favor kinetic products (para-substitution) .

Q. What strategies mitigate decomposition during storage or catalytic applications?

Methodological Answer:

  • Storage: Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of C-Br bonds .
  • Stabilizers: Add radical inhibitors (e.g., BHT) at 0.1–1 wt% to suppress degradation in light or heat .
  • Catalyst Compatibility: Avoid transition metals (e.g., Cu, Fe) that promote dehalogenation. Use Pd catalysts with chelating ligands (dppe or dppf) for selective reactivity .

Key Considerations for Experimental Design

  • Regioselectivity: Use directing groups (e.g., boronic acids) to control substitution patterns in further functionalization .
  • Toxicology: Handle with PPE (nitrile gloves, fume hood) due to potential H300/H301 hazards (acute toxicity) .
  • Environmental Impact: Dispose via halogenated waste streams; avoid aqueous release due to H400 hazards (aquatic toxicity) .

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